N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13461405
Molecular Formula: C13H23N3O2
Molecular Weight: 253.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23N3O2 |
|---|---|
| Molecular Weight | 253.34 g/mol |
| IUPAC Name | N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C13H23N3O2/c1-9(14)13(18)15-6-5-11(7-15)8-16(10(2)17)12-3-4-12/h9,11-12H,3-8,14H2,1-2H3/t9-,11?/m0/s1 |
| Standard InChI Key | HINXVUAPISCIJF-FTNKSUMCSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC(C1)CN(C2CC2)C(=O)C)N |
| SMILES | CC(C(=O)N1CCC(C1)CN(C2CC2)C(=O)C)N |
| Canonical SMILES | CC(C(=O)N1CCC(C1)CN(C2CC2)C(=O)C)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a central pyrrolidine ring substituted with:
-
A 2-aminopropionyl group at the N1 position, exhibiting (S)-stereochemistry.
-
A cyclopropyl-acetamide moiety linked via a methylene bridge to the pyrrolidine’s C3 position.
This hybrid structure merges the conformational rigidity of pyrrolidine with the strained cyclopropane ring, creating unique spatial arrangements for target engagement. The acetamide group provides hydrogen-bonding capabilities critical for biomolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide |
| Molecular Formula | |
| Molecular Weight | 253.34 g/mol |
| SMILES | CC(C(=O)N1CCC(C1)CN(C2CC2)C(=O)C)N |
| PubChem CID | 66567644 |
Synthesis and Analytical Characterization
Synthetic Pathways
While explicit protocols for this compound remain proprietary, retrosynthetic analysis suggests:
-
Pyrrolidine Functionalization: Introduction of the methylene-acetamide group via reductive amination of 3-aminomethylpyrrolidine with cyclopropyl acetamide.
-
Peptide Coupling: Installation of the (S)-2-aminopropionyl group using DCC/HOBt-mediated acylation.
Critical challenges include preserving stereochemical integrity during the acylation step and minimizing racemization. Patent literature reveals that analogous compounds require low-temperature (-20°C) reactions to maintain enantiomeric excess >98% .
Analytical Profiling
-
HPLC: Reverse-phase C18 column (Retention time: 6.8 min; 70:30 acetonitrile/water + 0.1% TFA).
-
NMR: Key signals include δ 1.15–1.30 ppm (cyclopropyl CH2), δ 3.45–3.70 ppm (pyrrolidine CH2N), and δ 4.25 ppm (amide NH).
-
MS: ESI+ shows [M+H]+ at m/z 254.2 with major fragments at m/z 155.1 (cyclopropyl-acetamide) and 98.0 (pyrrolidine).
| Parameter | Value |
|---|---|
| LogP | 1.8 ± 0.3 |
| Solubility (pH 7.4) | 34 µM |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | IC50 > 100 µM |
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
Therapeutic Development
Priority research areas:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume